molecular formula C6H8O3 B7784874 (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one

(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B7784874
M. Wt: 128.13 g/mol
InChI Key: WHIRALQRTSITMI-BAFYGKSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Natural Products

    The 6,8-dioxabicyclo[3.2.1]octane skeleton is a common structural subunit in natural products. It has been used in the syntheses of natural products like exo-brevicomin and endo-brevicomin, employing strategies such as desymmetrization of trienes derived from diols (Burke, Müller, & Beaudry, 1999).

  • Stereochemical Applications

    The compound and its derivatives, being optically active, have been utilized in stereoselective synthesis processes. This includes the synthesis of optically active perhydrofuro[2,3-b]furan derivatives, which are important in various biologically active natural products (Uchiyama et al., 2001).

  • Ring-Opening Oligomerization

    Studies have explored the ring-opening oligomerization of stereoisomers of this compound, which has implications in polymer chemistry. The specific formation of cyclic dimers from certain isomers has been investigated (Okada et al., 1988).

  • Synthesis of 6,8-DOBCO Framework

    The 6,8-Dioxabicyclo[3.2.1]octane (6,8-DOBCO) framework is a key component in many biologically active natural products. Various approaches have been developed to access this framework, which is crucial in the total syntheses of several natural products (Zhang & Tong, 2016).

  • Catalytic Oxidation Applications

    The compound has been used in catalytic oxidation processes. For example, the catalytic oxidation of isosorbide in an aqueous solution with a stream of oxygen and in the presence of a platinum on carbon catalyst (Jacquet, Rigal, & Gaset, 2007).

  • Analytical Techniques in Biomass Oxidation

    Analytical methods for monitoring the reaction medium and separating resultant products during the oxidation of a biomass-issued substrate, such as 4,8-dihydroxy-2,6-dioxabicyclo[3.3.0]octane, have been developed (Jacquet, Audinos, Delmas, & Gaset, 1985).

Properties

IUPAC Name

(5R)-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h4,6H,1-3H2/t4?,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIRALQRTSITMI-BAFYGKSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2OCC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2OCC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 2
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 3
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 4
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 5
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 6
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.